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Compound of Interest

Compound Name: Pentadec-5-en-1-yne

Cat. No.: B15418928

For Researchers, Scientists, and Drug Development Professionals
Introduction

Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring both a terminal alkyne and an
internal alkene functional group. This unique combination of unsaturation presents a distinct
spectroscopic fingerprint. This guide provides a detailed overview of the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Pentadec-5-
en-1-yne. The information herein is intended to serve as a reference for the identification and
characterization of this and structurally related molecules.

Predicted Spectroscopic Data

As direct experimental spectroscopic data for Pentadec-5-en-1-yne is not readily available in
public databases, the following tables present predicted values based on the known
spectroscopic behavior of its constituent functional groups: a terminal alkyne and a
disubstituted alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15418928?utm_src=pdf-interest
https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~5.4 m 2H H-5, H-6 (vinylic)
~2.8 m 2H H-4 (allylic)
~2.2 m 2H H-7 (allylic)
~2.0 t 1H H-1 (alkynyl)
~1.2-1.4 m 14H H-8 to H-14 (aliphatic)
~0.9 t 3H H-15 (methyl)

Predicted 13C NMR Data (Solvent: CDCls, Reference: CDCls at 77.16 ppm)

Chemical Shift (ppm)

Assignment

~130 C-5, C-6 (alkene)

~84 C-2 (alkyne)

~68 C-1 (alkyne)

~32 C-7 (allylic)

~29 C-4 (allylic)

~22-30 C-8 to C-14 (aliphatic)
~14 C-15 (methyl)

Infrared (IR) Spectroscopy

The IR spectrum of Pentadec-5-en-1-yne is expected to exhibit characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment

=C-H stretch (terminal alkyne)

~3300 Strong, Sharp

[11[2][31[4]
~3020 Medium =C-H stretch (alkene)[1][2]
~2925, ~2855 Strong C-H stretch (aliphatic)[2]

C=C stretch (terminal alkyne)
~2120 Weak, Sharp

[L1[21131[4][5]
~1660 Medium C=C stretch (alkene)[1][5]

) =C-H bend (trans or cis

~970 or ~670 Medium _

alkene, respectively)

=C-H bend (terminal alkyne)[1]
~630 Strong

[4]

Mass Spectrometry (MS)

In a mass spectrum, Pentadec-5-en-1-yne (molar mass: 206.37 g/mol ) is expected to show a
molecular ion peak (M*) at m/z 206. The fragmentation pattern will be influenced by the
positions of the double and triple bonds, with characteristic losses of alkyl fragments.

Expected Fragmentation Behavior:

Molecular lon (M+): A peak at m/z = 206, representing the intact molecule with one electron
removed.

 Allylic Cleavage: Fragmentation at the C4-C5 and C6-C7 bonds is likely due to the stability of
the resulting allylic carbocations.

o Propargylic Cleavage: Cleavage at the C3-C4 bond can also occur, though it is generally
less favored than allylic cleavage.

o Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH:z
groups) is expected due to the fragmentation of the long alkyl chain.[6]
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Pentadec-5-en-1-yne in about 0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Use a standard pulse sequence.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to singlets for each carbon. A larger number of scans will be required due to the
low natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As Pentadec-5-en-1-yne is expected to be a liquid at room
temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt
plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
o Acquire a background spectrum of the clean salt plates.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background to generate the final transmittance or absorbance spectrum.
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Data Analysis: Identify the characteristic absorption bands and compare them to known
functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of Pentadec-5-en-1-yne in a volatile organic
solvent (e.g., dichloromethane or hexane).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
GC Conditions:
o Column: Use a non-polar capillary column (e.g., DB-5ms).

o Injection: Inject a small volume (e.g., 1 yL) of the sample solution into the heated injection
port.

o Temperature Program: Use a temperature gradient to ensure good separation of any
potential impurities and to elute the compound of interest in a reasonable time.

MS Conditions:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the
compound. Examine the mass spectrum of the corresponding peak to identify the molecular
ion and analyze the fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound like Pentadec-5-en-1-yne.
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Workflow for Spectroscopic Analysis of Pentadec-5-en-1-yne
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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